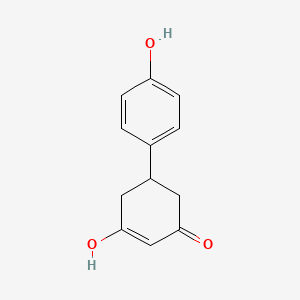

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Description

Properties

IUPAC Name |

3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYXQZQVCFJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction time and can improve yields by providing uniform heating and energy efficiency.

- Catalyst Choice: Palladium on carbon is preferred for hydrogenation due to its high activity and selectivity under mild conditions.

- Solvent Effects: Alcohol solvents like methanol favor hydrogenation steps, while non-polar solvents such as toluene are preferred for condensation reactions to avoid side reactions and facilitate product isolation.

- Reaction Monitoring: Reaction progress is typically monitored by chromatographic methods (HPLC, GC) and spectroscopic analysis (NMR, IR) to ensure completion and purity.

- Industrial Scale-Up: Optimization of reaction parameters, solvent recycling, catalyst recovery, and purification steps are critical for cost-effective large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexanone derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 3-keto-5-(4-hydroxyphenyl)cyclohex-2-en-1-one.

Reduction: Formation of 3-hydroxy-5-(4-hydroxyphenyl)cyclohexanone.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various reactions, such as condensation and cyclization, makes it valuable in synthetic organic chemistry.

Table 1: Chemical Reactions Involving 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

| Reaction Type | Description | Reference |

|---|---|---|

| Condensation | Forms larger cyclic compounds with aldehydes | |

| Michael Addition | Reacts with α,β-unsaturated carbonyl compounds | |

| Tautomerization | Exhibits keto-enol tautomerism |

Biological Applications

Antimicrobial Properties

- Research indicates that derivatives of cyclohexanedione exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, particularly in liver cancer models.

Case Study: Anticancer Effects

- A study conducted on liver cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent .

Medicinal Applications

Drug Development

- The unique chemical structure of this compound allows it to interact with biological targets, making it a promising candidate for drug development. Its potential use as a drug for various diseases is under investigation.

Table 2: Potential Medicinal Uses

| Disease Type | Potential Application | Reference |

|---|---|---|

| Cancer | Induction of apoptosis in cancer cells | |

| Infections | Antimicrobial agent against bacterial infections |

Agricultural Applications

Herbicidal Activity

- Research has indicated that derivatives of cyclohexanedione can exhibit herbicidal properties. The compound has been tested for its effectiveness in controlling weed growth, showing promise as a natural herbicide.

Case Study: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues in Herbicide Chemistry

Profoxydim (ISO)

- Structure: (5RS)-2-{(1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl}-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Differences: Position 5: Thian-3-yl group (sulfur-containing heterocycle) instead of 4-hydroxyphenyl. Position 2: Bulky butanimidoyl substituent with a chlorophenoxypropoxy chain.

- Applications : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The sulfur and chlorine atoms enhance lipophilicity, improving membrane penetration .

Cycloxydim (ISO)

- Structure: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Differences: Position 2: Ethoxyimino group instead of a hydroxyl or aromatic substituent.

- Applications : Similar herbicidal activity to profoxydim but with distinct metabolic pathways, leading to differences in environmental persistence and residue levels in crops like strawberries .

Substituted Cyclohexenones with Aromatic Moieties

2.2.1 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one

- Structure : Features chloro substituents on both the phenyl ring (position 5) and the aniline moiety (position 3) .

- Key Differences: Chlorine atoms increase molecular weight (MW = 336.2 g/mol) and lipophilicity (LogP ~3.5 estimated).

- Implications : Enhanced bioactivity in antimicrobial or pesticidal contexts due to halogenation .

5-(4-Hydroxyphenyl)-3-methylcyclohex-2-en-1-one (CAS 62596-09-2)

- Structure : Methyl group at position 3 and 4-hydroxyphenyl at position 5 .

- Key Differences: Methyl substituent reduces polarity compared to the hydroxyl group in the target compound. Lower hydrogen-bond donor capacity (H-bond donors = 1 vs. 2 in the target compound).

- Applications: Potential intermediate in flavonoid or pharmaceutical synthesis .

Crystallographic and Conformational Insights

- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone: Adopts an envelope conformation with equatorial substituents, stabilized by C–H···O and C–H···π interactions .

- 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one : Exhibits planar aromatic rings and hydrogen-bonded dimers in crystal lattices .

- Implications for Target Compound : The 4-hydroxyphenyl group in the target compound may adopt equatorial orientations, influencing solubility and crystal packing.

Metabolic and Environmental Considerations

- Metabolite M19R: A glucose conjugate of 3-hydroxy-5-(2-hydroxypropyl)-2-(1-iminopropyl)cyclohex-2-en-1-one, identified in plant metabolism studies.

- Profoxydim and Cycloxydim : Both exhibit soil adsorption (Koc >500 mL/g), reducing groundwater contamination risks . The target compound’s hydroxyl groups may increase water solubility, necessitating distinct environmental fate studies.

Biological Activity

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one, also known as a phenolic compound, has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexenone core with hydroxyl groups that can participate in hydrogen bonding, enhancing its interactions with biological macromolecules. Its molecular formula is , with a molecular weight of approximately 204.22 g/mol.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxy groups facilitate interactions with various biological targets, influencing their activity.

- Redox Reactions : The compound can undergo oxidation-reduction processes that affect cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, suggesting potential therapeutic roles.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, which may be linked to its ability to modulate signaling pathways associated with inflammation.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceuticals.

3. Anticancer Effects

The compound has shown promise in inhibiting the proliferation of cancer cells across various types, including breast and ovarian cancers. It appears to induce apoptosis and cell cycle arrest in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key observations include:

- Hydroxyl Substituents : The presence and position of hydroxyl groups significantly affect the compound's potency against specific biological targets.

- Phenyl Ring Modifications : Alterations to the phenyl group can enhance or diminish biological activity, indicating the importance of electronic properties and steric factors in SAR studies .

Case Study 1: Anticancer Activity

In a study involving SKOV-3 ovarian cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in resistant cancer types .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in the secretion of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, suggesting its role as a modulator of inflammatory responses.

Research Findings Summary Table

Q & A

Q. How do solvent effects influence tautomeric equilibria in solution?

- Methodology : Variable-temperature NMR in DMSO-d₆ vs. CDCl₃ monitors keto-enol ratios. Solvent polarity indices (ET30) correlate with enol content. For example, polar aprotic solvents stabilize the enolic form due to hydrogen-bond acceptor strength .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.